molecular formula C8H5F2NOS B12858701 2-(Difluoromethyl)-6-mercaptobenzo[d]oxazole

2-(Difluoromethyl)-6-mercaptobenzo[d]oxazole

Cat. No.: B12858701
M. Wt: 201.20 g/mol
InChI Key: JHNTZOCILWAOMS-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-mercaptobenzo[d]oxazole is a heterocyclic compound that contains both sulfur and fluorine atoms. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethyl group imparts unique electronic properties, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-6-mercaptobenzo[d]oxazole typically involves the reaction of 2-aminophenol with difluoromethylating agents under specific conditions. One common method involves the use of sodium tert-butoxide (NaO t-Bu) as a base and elemental sulfur to facilitate the formation of the desired compound . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-6-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the difluoromethyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Difluoromethyl)-6-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, leading to modulation of their activity. The sulfur atom in the mercapto group can form covalent bonds with nucleophilic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A structurally similar compound without the difluoromethyl and mercapto groups.

    2-Mercaptobenzoxazole: Similar to 2-(Difluoromethyl)-6-mercaptobenzo[d]oxazole but lacks the difluoromethyl group.

    Difluoromethylbenzoxazole: Contains the difluoromethyl group but lacks the mercapto group.

Uniqueness

This compound is unique due to the presence of both the difluoromethyl and mercapto groups, which impart distinct electronic and chemical properties.

Properties

Molecular Formula

C8H5F2NOS

Molecular Weight

201.20 g/mol

IUPAC Name

2-(difluoromethyl)-1,3-benzoxazole-6-thiol

InChI

InChI=1S/C8H5F2NOS/c9-7(10)8-11-5-2-1-4(13)3-6(5)12-8/h1-3,7,13H

InChI Key

JHNTZOCILWAOMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S)OC(=N2)C(F)F

Origin of Product

United States

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